(5-(Aminomethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)(4-methylpiperazin-1-yl)methanone
Beschreibung
(5-(Aminomethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)(4-methylpiperazin-1-yl)methanone is a heterocyclic compound featuring a pyrazolo[1,5-a]pyridine core fused with a tetrahydropyridine ring. The structure includes a 4-methylpiperazine moiety linked via a methanone group and an aminomethyl substituent at position 5 of the bicyclic system.
Eigenschaften
Molekularformel |
C14H23N5O |
|---|---|
Molekulargewicht |
277.37 g/mol |
IUPAC-Name |
[5-(aminomethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl]-(4-methylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C14H23N5O/c1-17-4-6-18(7-5-17)14(20)12-10-16-19-3-2-11(9-15)8-13(12)19/h10-11H,2-9,15H2,1H3 |
InChI-Schlüssel |
WJBHZRFQSHFLOB-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCN(CC1)C(=O)C2=C3CC(CCN3N=C2)CN |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Step 1: Construction of the Pyrazolo[1,5-a]pyridine Core
The core is synthesized via cyclization reactions involving hydrazine derivatives and suitable heterocyclic precursors.
Method A: Cyclization of 3-Aminopyridines with α,β-Unsaturated Ketones
A typical route involves reacting 3-aminopyridine derivatives with α,β-unsaturated ketones under acidic or basic conditions to promote cyclization, forming the tetrahydropyrazolo[1,5-a]pyridine ring system.
Method B: Condensation of Hydrazines with β-Ketoesters
Alternatively, hydrazine derivatives condense with β-ketoesters or β-diketones, followed by cyclization to yield the core heterocycle.
Step 2: Introduction of the Aminomethyl Group at Position 5
The aminomethyl group is introduced via nucleophilic substitution or reductive amination:
-
Reacting the core with formaldehyde or paraformaldehyde in the presence of ammonia or primary amines, followed by reduction (e.g., sodium cyanoborohydride), introduces the aminomethyl substituent selectively at position 5.
Alternative Nucleophilic Substitution:
Using chloromethyl derivatives or other halogenated intermediates to substitute at the activated position of the heterocycle.
Step 3: Coupling with 4-Methylpiperazine
The final step involves forming the methanone linkage:
-
The aminomethylated heterocycle is reacted with 4-methylpiperazine-1-carbonyl chloride or activated carboxylic acids (via coupling reagents such as PyBOP or EDCI) to form the corresponding amide.
-
Typically performed in an inert solvent like dichloromethane or DMF, with base (e.g., DIPEA or TEA) to facilitate coupling.
Data Table: Representative Synthesis Parameters
| Step | Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|
| Core formation | Hydrazine derivatives + α,β-unsaturated ketones | Reflux, acid/base catalysis | 60-75% | Cyclization efficiency varies with substituents |
| Aminomethyl introduction | Formaldehyde + Ammonia or primary amines | Mild heating, reductive amination | 65-80% | Selectivity at position 5 |
| Coupling with 4-methylpiperazine | 4-methylpiperazine-1-carbonyl chloride | Inert solvent, room temp | 70-85% | Purification via chromatography |
Analyse Chemischer Reaktionen
Types of Reactions
(5-(Aminomethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)(4-methylpiperazin-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols .
Wissenschaftliche Forschungsanwendungen
(5-(Aminomethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)(4-methylpiperazin-1-yl)methanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of novel materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of (5-(Aminomethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)(4-methylpiperazin-1-yl)methanone involves its interaction with specific molecular targets. It is believed to modulate the activity of certain enzymes or receptors, thereby influencing biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Analog MK49 () :
- Substituent: Piperazine with nitro/alkoxy aryl groups.
- Impact: Electron-withdrawing groups (e.g., nitro) may reduce basicity, altering receptor affinity .
Functional Group Variations
Aminomethyl Group (Target Compound):
- Enhances hydrophilicity (clogP reduction ~0.5–1.0 vs. non-polar substituents).
- May act as a hydrogen-bond donor, improving target engagement in polar binding pockets .
Thiophene and Trifluoromethyl Groups () :
Structural and Physicochemical Data Table
Pharmacological Hypotheses :
- The target compound’s aminomethyl group may favor solubility-driven CNS applications, whereas ’s lipophilic analog could target peripheral receptors .
- Piperazine methylation (target) vs. benzhydryl substitution () highlights trade-offs between bioavailability and target affinity .
Biologische Aktivität
The compound (5-(Aminomethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)(4-methylpiperazin-1-yl)methanone , with the CAS number 1803590-65-9, has garnered attention due to its potential biological activities. This article synthesizes available research findings regarding its biological activity, including antimalarial properties and cytotoxicity assessments.
Chemical Structure and Properties
- Molecular Formula : C14H23N5O
- Molecular Weight : 277.37 g/mol
- SMILES Notation : CN1CCN(C(=O)c2cnn3c2CC(CN)CC3)CC1
This compound features a tetrahydropyrazolo structure that may contribute to its biological activities through interactions with various biological targets.
Antimalarial Activity
Recent studies have highlighted the antimalarial potential of compounds related to the pyrazolo[1,5-a]pyridine scaffold. For instance, derivatives of this class have shown promising results against Plasmodium falciparum, the causative agent of malaria.
- Case Study : A series of compounds structurally similar to our target compound were synthesized and tested. They exhibited IC50 values ranging from 0.07 to 24.82 µM against different strains of P. falciparum (CQ-sensitive strain 3D7 and CQ-resistant strain W2) . The selectivity index (SI) was also evaluated, indicating a favorable therapeutic window for some derivatives.
| Compound | IC50 (µM) | Selectivity Index |
|---|---|---|
| Compound 1a | 0.18 (W2) | SI = 83.67 |
| Compound 1r | 0.07 (3D7) | SI = 17.28 |
Cytotoxicity Assessment
Cytotoxicity studies are crucial in evaluating the safety profile of new compounds. The cytotoxic effects of related pyrazolo compounds were assessed using human HepG2 cells.
- Findings : The CC50 values (concentration causing 50% cytotoxicity) ranged from 2.00 to 72.90 µM for various derivatives . This indicates that while some compounds exhibit significant antimalarial activity, they also possess varying degrees of cytotoxicity.
| Compound | CC50 (µM) | Cytotoxicity Ratio (CC50/IC50) |
|---|---|---|
| Compound 1a | 72.90 | 405.0 |
| Compound 1r | 14.04 | 200.0 |
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the interaction with specific enzymes or receptors involved in the life cycle of Plasmodium may play a role in its antimalarial activity.
Q & A
Basic: What synthetic methodologies are recommended for preparing (5-(aminomethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)(4-methylpiperazin-1-yl)methanone, and how can yield and purity be optimized?
Methodological Answer:
The synthesis typically involves condensation reactions between pyrazolo[1,5-a]pyridine precursors and 4-methylpiperazine derivatives. Key steps include:
- Heterocyclic Amine Coupling : Reacting sodium salts of pyrazolo[1,5-a]pyridine intermediates (e.g., 5-benzofuran-2-yl-3-hydroxypropenone derivatives) with 4-methylpiperazine under reflux in polar aprotic solvents like DMF or THF .
- Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product.
- Yield Optimization : Control reaction temperature (60–80°C), stoichiometric ratios (1:1.2 for amine:carbonyl), and catalyst (e.g., DCC for amide bond formation) .
- Purity Validation : Confirm via HPLC (C18 column, acetonitrile/water gradient) and elemental analysis (C, H, N within ±0.3% of theoretical values) .
Basic: Which spectroscopic and chromatographic techniques are essential for structural characterization of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- Infrared Spectroscopy (IR) : Detect C=O stretch (~1680 cm⁻¹) and NH/CH2 vibrations (3300–2900 cm⁻¹) .
- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular ion ([M+H]+) and fragmentation patterns (e.g., loss of 4-methylpiperazine) .
- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .
Advanced: How can structure-activity relationship (SAR) studies elucidate the functional roles of the aminomethyl and 4-methylpiperazine groups?
Methodological Answer:
- Analog Synthesis : Prepare derivatives with modified substituents (e.g., replacing 4-methylpiperazine with morpholine or substituting the aminomethyl group with alkyl chains) .
- Biological Assays : Test analogs in target-specific assays (e.g., enzyme inhibition, receptor binding) to correlate substituent changes with activity.
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to assess binding interactions. The 4-methylpiperazine group may enhance solubility and target engagement via H-bonding, while the aminomethyl group could influence steric hindrance .
- Data Interpretation : Use multivariate analysis (PCA or PLS) to identify critical substituent contributions .
Advanced: What experimental strategies resolve contradictions in bioactivity data between in vitro and in vivo models?
Methodological Answer:
- Cross-Validation : Replicate assays using orthogonal methods (e.g., SPR for binding affinity vs. cell-based functional assays) .
- Pharmacokinetic Profiling : Measure solubility (e.g., in DMSO or saline/PEG mixtures) and metabolic stability (hepatic microsome assays) to explain in vivo efficacy discrepancies .
- Model Relevance : Ensure in vitro models (e.g., cell lines) express the target receptor/enzyme at physiologically relevant levels .
- Statistical Analysis : Apply meta-analysis tools (e.g., RevMan) to aggregate data and identify outliers or confounding variables .
Advanced: How should in vivo pharmacokinetic and toxicity studies be designed to account for this compound’s physicochemical properties?
Methodological Answer:
- Formulation : Use vehicle systems like 10% DMSO + 40% PEG300 + 5% Tween80 + 45% saline to enhance solubility (>1 mg/mL) and bioavailability .
- Dosing Regimens : Conduct dose-ranging studies (e.g., 1–50 mg/kg) with intravenous and oral administration to calculate AUC and half-life .
- Toxicity Endpoints : Monitor organ-specific toxicity (e.g., liver enzymes, renal function) and hematological parameters over 14–28 days.
- Metabolite Identification : Use LC-MS/MS to detect phase I/II metabolites (e.g., oxidation of the piperazine ring) .
Advanced: What methodological frameworks are recommended for integrating this compound into environmental fate studies?
Methodological Answer:
- Environmental Stability : Assess hydrolysis (pH 5–9 buffers) and photodegradation (UV light exposure) to estimate persistence .
- Biotic Interactions : Use soil microcosms or aquatic models to study biodegradation pathways (e.g., LC-MS for metabolite profiling) .
- Ecotoxicology : Conduct Daphnia magna or algal growth inhibition assays to determine EC50 values .
- Data Reporting : Follow OECD guidelines for test reproducibility and statistical power analysis (n ≥ 3 replicates) .
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